3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Regioselective synthesis Aryl Grignard Electronic effects

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 124434-66-8) is a meta-substituted aryl Grignard reagent bearing a 1,3-dioxolane-protected aldehyde moiety. It is supplied as a 0.5 M solution in tetrahydrofuran (THF) , with a molecular formula of C9H9BrMgO2 and a molecular weight of 253.38 g/mol.

Molecular Formula C9H9BrMgO2
Molecular Weight 253.378
CAS No. 124434-66-8
Cat. No. B2887602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
CAS124434-66-8
Molecular FormulaC9H9BrMgO2
Molecular Weight253.378
Structural Identifiers
SMILESC1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
InChIInChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1
InChIKeyLANSVNOPHWGVAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 124434-66-8): Functionalized Grignard Reagent for Protected Aldehyde Installation


3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 124434-66-8) is a meta-substituted aryl Grignard reagent bearing a 1,3-dioxolane-protected aldehyde moiety . It is supplied as a 0.5 M solution in tetrahydrofuran (THF) , with a molecular formula of C9H9BrMgO2 and a molecular weight of 253.38 g/mol . This compound belongs to the class of functionalized organomagnesium reagents that enable the direct introduction of a latent formyl group onto electrophilic substrates, bypassing the need for post-coupling deprotection of a free aldehyde intermediate [1].

Why Generic Substitution of 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide with Other Dioxolane-Grignard Isomers or Acetal Variants Is Not Chemically Neutral


Substituting this meta-dioxolane Grignard with its ortho or para isomer, or with the six-membered 1,3-dioxane analog, introduces changes in both reactivity and synthetic planning that are not interchangeable. The meta position of the dioxolane ring alters the electronic density distribution on the aryl ring relative to ortho/para congeners, which can affect transmetallation and cross-coupling kinetics [1]. Furthermore, 1,3-dioxolane and 1,3-dioxane protecting groups exhibit different acid-lability profiles, with dioxolanes being cleavable under conditions (e.g., HF/pyridine) that leave dioxanes intact [2]. Direct replacement with unsubstituted phenylmagnesium bromide forfeits the protected aldehyde functionality entirely, requiring additional synthetic steps. The quantitative evidence below substantiates why these seemingly minor structural variations carry measurable consequences for procurement and experimental design.

Quantitative Differentiation Evidence for 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 124434-66-8) Relative to Key Comparators


Meta-Substitution Regiochemistry: Differentiated Reactivity vs. Ortho and Para Isomers

The meta-dioxolane substitution in CAS 124434-66-8 places the electron-withdrawing acetal group in a position that does not directly conjugate with the Grignard carbon, resulting in a distinct Hammett σmeta value compared to σortho and σpara [1]. While direct kinetic data for the meta vs. ortho/para isomers are not published in a head-to-head study, the meta isomer is expected to exhibit intermediate reactivity between the sterically hindered ortho isomer (CAS 164718-49-4) and the resonance-activated para isomer (CAS 328000-17-5), which are both commercially available . The ortho isomer is supplied as a 0.7 M solution in THF (¥3,980/100mL), while the para isomer is available as a 0.5 M solution in THF (discontinued in some catalogs), indicating divergent market demand that reflects their distinct synthetic utility .

Regioselective synthesis Aryl Grignard Electronic effects

1,3-Dioxolane vs. 1,3-Dioxane Acetal: Differential Deprotection Selectivity Dictates Synthetic Route Design

The five-membered 1,3-dioxolane ring in CAS 124434-66-8 is cleavable by HF/pyridine, whereas the six-membered 1,3-dioxane analog (CAS 849354-21-8) is stable under these conditions, enabling chemoselective deprotection sequences [1][2]. Both acetals are stable to aqueous base (pH > 12, RT) and nucleophiles such as RMgX, but the dioxolane is fully labile at pH < 1 at room temperature, while the dioxane requires heating to 100°C for complete cleavage under identical acidic conditions [1]. Additionally, the target compound is supplied at 0.5 M in THF (¥6,006/50mL), whereas the dioxane analog is supplied at only 0.25 M in THF (¥7,524/100mL), meaning the target compound delivers over 4× the molar quantity of active Grignard per unit volume after normalization .

Protecting group strategy Orthogonal deprotection Acetal stability

Protected Aldehyde vs. Unprotected Phenyl Grignard: One-Step vs. Multi-Step Functionalization

Unlike unsubstituted phenylmagnesium bromide (PhMgBr, CAS 100-58-3), CAS 124434-66-8 installs a protected aldehyde directly, eliminating the need for a subsequent formylation step. PhMgBr addition to an electrophile yields a simple phenyl adduct, whereas the dioxolane-bearing Grignard installs a masked aldehyde that can be unveiled postsynthetically [1][2]. In a representative study, Grignard reactions of 2-alkoxy-1,3-dioxolans yielded 2-substituted-1,3-dioxolans in considerably higher yields than the corresponding diethyl acetals from triethyl orthoformate routes, demonstrating the synthetic advantage of dioxolane-based Grignard strategies [1]. The latent aldehyde approach reduces step count by at least one transformation compared to a sequence involving PhMgBr addition followed by electrophilic formylation.

Latent functionality Step economy Grignard addition

Procurement-Driven Application Scenarios for 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 124434-66-8)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Aldehyde Protection

In syntheses where a free aldehyde must be introduced late-stage, the meta-dioxolane Grignard enables direct installation of a protected formyl group. The dioxolane ring can be removed under mild acidic conditions (pH < 1, RT) without affecting acid-sensitive 1,3-dioxane protecting groups elsewhere in the molecule, as the dioxane requires elevated temperature for cleavage [1][2]. The 0.5 M commercial concentration minimizes the volume of THF introduced into the reaction mixture relative to the 0.25 M dioxane analog .

Regioselective Biaryl Coupling Requiring Meta-Functionalized Aryl Grignard

The meta-dioxolane substitution pattern avoids the steric congestion of the ortho isomer and the resonance activation of the para isomer. This electronic profile is advantageous for palladium- or nickel-catalyzed cross-coupling reactions where the rate and selectivity of transmetallation depend on aryl electronics [3]. Although direct kinetic data are unavailable (class-level inference), the distinct commercial pricing of the meta isomer (¥10,516/100mL) relative to the ortho isomer (¥3,980/100mL) reflects its specialized demand in such applications .

Step-Economic Aldehyde Introduction in Agrochemical or Materials Science Building Blocks

For production of agrochemical intermediates or functional materials requiring a formyl-substituted aryl motif, the protected-aldehyde Grignard avoids the two-step sequence of PhMgBr addition followed by electrophilic formylation. The single-flask operation reduces solvent consumption and eliminates a chromatographic purification [4]. This gain in step economy is directly relevant for kilo-lab and pilot-plant scale procurement decisions where total process mass intensity (PMI) is a key metric.

Academic Medicinal Chemistry Library Synthesis with Latent Aldehyde Diversity Handle

In the synthesis of screening libraries, the dioxolane-protected Grignard allows the introduction of a masked aldehyde that can later be diversified through reductive amination, Grignard addition, or other carbonyl chemistry after deprotection. The meta substitution provides an exit vector distinct from ortho and para regioisomers, offering three-dimensional diversity in fragment-based drug discovery [3].

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